AZD-7295 GT-1b Replicon Potency vs. Daclatasvir
AZD-7295 demonstrates an EC50 of 7 nM (7000 pM) against HCV genotype 1b (GT-1b) replicon. In comparison, daclatasvir, a widely studied NS5A inhibitor, exhibits an EC50 of 9 pM against the same GT-1b replicon [1][2]. This represents an approximately 778-fold lower potency for AZD-7295 relative to daclatasvir in this in vitro assay. While both compounds target NS5A, the quantitative difference in potency is substantial and may inform compound selection for specific experimental contexts.
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | 7 nM (7000 pM) |
| Comparator Or Baseline | Daclatasvir: 9 pM |
| Quantified Difference | AZD-7295 is ~778-fold less potent than daclatasvir |
| Conditions | HCV GT-1b subgenomic replicon assay in Huh-7 cells |
Why This Matters
This quantitative potency difference informs the selection of a chemical probe for in vitro HCV replication studies, where higher concentrations of AZD-7295 may be required to achieve comparable antiviral effects.
- [1] AZD-7295 Technical Datasheet. MedChemExpress. EC50 = 7 nM for GT-1b replicon. View Source
- [2] Daclatasvir (BMS-790052) Product Information. PeptideDB. GT-1b EC50 = 9 pM. View Source
